

A Comparative Guide to Tris(hydroxymethyl)nitromethane and its Alternatives as Preservatives

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Compound of Interest

Compound Name: *Tris(hydroxymethyl)nitromethane*

Cat. No.: *B093346*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Tris(hydroxymethyl)nitromethane**, a formaldehyde-releasing preservative, with other commonly used antimicrobial agents. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate preservative systems for their formulations.

Regulatory Landscape

The regulatory status of a preservative is a primary consideration in its selection.

Tris(hydroxymethyl)nitromethane is not listed in the United States Food and Drug Administration (FDA) Inactive Ingredient Database for approved drug products, nor is it found in the European Medicines Agency (EMA) list of approved excipients for medicinal products. This suggests its use in pharmaceutical formulations is not common in these regions.

Its primary regulation in the United States is by the Environmental Protection Agency (EPA) for industrial applications as a microbicide and bacteriostat.^[1] The key toxicological concern cited by the EPA is its potential to release formaldehyde, a known carcinogen and skin sensitizer.^[1]
^[2]

Tris(hydroxymethyl)nitromethane is also listed as a food contact substance by the FDA. The Cumulative Estimated Daily Intake (CEDI) for 1,3-Propanediol, 2-(hydroxymethyl)-2-nitro- was reported as 0.07 µg/kg bw/d and the Cumulative Dietary Concentration (CDC) as 1.4 ppb in a 2008 update.[1][3] However, the specific regulation under Title 21 of the Code of Federal Regulations (21 CFR) governing its use in food contact materials, which would detail the specific applications and limitations, is not readily available in the public domain.

In contrast, other preservatives such as parabens and benzoates have a more established history of use in pharmaceutical and cosmetic products, with defined regulatory limits in various international pharmacopeias and cosmetic directives.

Table 1: Regulatory Status of Selected Preservatives

Preservative Class	Preservative Example	FDA IID Listing (Pharmaceuticals)	EMA Excipient Listing (Pharmaceuticals)	EPA Regulation (Industrial)
Formaldehyde-Releaser	Tris(hydroxymethyl)nitromethane	Not Listed	Not Listed	Regulated as a microbicide
Formaldehyde-Releaser	Bronopol	Yes	Yes	-
Parabens	Methylparaben, Propylparaben	Yes	Yes	-
Organic Acids	Benzoic Acid, Sorbic Acid	Yes	Yes	-

Performance Comparison

A direct quantitative comparison of the antimicrobial efficacy of

Tris(hydroxymethyl)nitromethane with other preservatives is challenging due to the limited availability of publicly accessible Minimum Inhibitory Concentration (MIC) data for this specific compound against a standardized panel of microorganisms.

However, a qualitative comparison based on its chemical class and mechanism of action can be made. As a formaldehyde-releasing preservative, its antimicrobial activity stems from the slow liberation of formaldehyde, which is a broad-spectrum biocide.[1][2] The rate of formaldehyde release, and therefore its efficacy, is highly dependent on the pH and temperature of the formulation. It is most stable in acidic conditions (pH < 5) and decomposes more rapidly in alkaline conditions and at elevated temperatures.[2][4]

Table 2: General Performance Characteristics of Selected Preservatives

Preservative Class	Preservative Example	Mechanism of Action	Optimal pH Range	Spectrum of Activity
Formaldehyde-Releaser	Tris(hydroxymethyl)nitromethane	Release of formaldehyde	Acidic (<5)	Broad (Bacteria, Fungi)
Formaldehyde-Releaser	Bronopol	Release of formaldehyde and other mechanisms	4-8	Broad (Primarily Bacteria)
Parabens	Methylparaben, Propylparaben	Disruption of membrane transport and inhibition of enzyme activity	3-8	Broad (More effective against fungi)
Organic Acids	Benzoic Acid, Sorbic Acid	Inhibition of microbial growth in the undissociated form	Acidic (<5)	Primarily Fungi

Safety Profile

The primary safety concern associated with **Tris(hydroxymethyl)nitromethane** is its classification as a formaldehyde-releasing preservative. Formaldehyde is a known human carcinogen and a common contact allergen.[1][2] Safety Data Sheets (SDS) for **Tris(hydroxymethyl)nitromethane** indicate that it is harmful if swallowed or inhaled, and

causes skin and eye irritation.[4] There are also reports of it causing allergic contact dermatitis. [5][6]

The degradation of another formaldehyde-releasing preservative, Bronopol, can lead to the formation of **Tris(hydroxymethyl)nitromethane** and formaldehyde, highlighting the chemical relationship and shared safety concerns within this class of preservatives.[7]

Table 3: Comparative Safety Profile of Selected Preservatives

Preservative Class	Preservative Example	Key Safety Concerns
Formaldehyde-Releaser	Tris(hydroxymethyl)nitromethane	Formaldehyde release (carcinogenicity, sensitization), skin/eye irritation.
Formaldehyde-Releaser	Bronopol	Formaldehyde release, potential for nitrosamine formation in the presence of amines.
Parabens	Methylparaben, Propylparaben	Endocrine disruption potential (weak estrogenic activity), skin sensitization (rare).
Organic Acids	Benzoic Acid, Sorbic Acid	Generally considered safe (GRAS) at typical use levels, can cause non-immunologic contact urticaria.

Experimental Protocols: Preservative Efficacy Testing (PET)

The following is a generalized protocol for Preservative Efficacy Testing based on the principles outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). This protocol can be adapted to evaluate the antimicrobial effectiveness of **Tris(hydroxymethyl)nitromethane** and its alternatives.

Objective: To determine the effectiveness of a preservative system in a given formulation by challenging it with a standardized inoculum of microorganisms.

Materials:

- Test product containing the preservative.
- Challenge microorganisms (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Escherichia coli*, *Candida albicans*, *Aspergillus brasiliensis*).
- Culture media (e.g., Tryptic Soy Broth/Agar, Sabouraud Dextrose Broth/Agar).
- Sterile saline or other suitable diluent.
- Sterile containers for incubation.
- Incubators set at appropriate temperatures (e.g., 20-25°C for fungi, 30-35°C for bacteria).

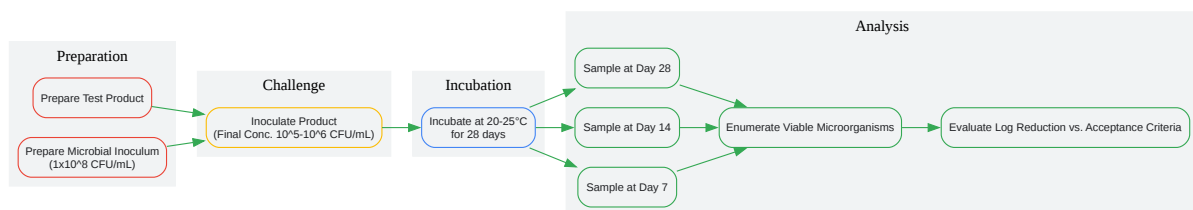
Procedure:

- Preparation of Inoculum: Culture the challenge microorganisms on appropriate agar plates. Harvest the microorganisms and suspend them in sterile saline to achieve a concentration of approximately 1×10^8 colony-forming units (CFU)/mL.
- Inoculation of Product: Inoculate a measured amount of the test product with a small volume (typically 0.5% to 1.0% of the product volume) of the microbial suspension to achieve a final concentration of between 1×10^5 and 1×10^6 CFU/mL.
- Incubation: Store the inoculated product containers at a specified temperature (e.g., 20-25°C) for the duration of the test (typically 28 days).
- Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container. Perform serial dilutions and plate on appropriate agar media to determine the number of viable microorganisms.
- Evaluation of Results: Compare the log reduction in the concentration of microorganisms at each time point to the acceptance criteria specified in the relevant pharmacopeia.

Acceptance Criteria (Example from USP <51> for Category 1 Products - Injections, other parenterals including emulsions, otic products, sterile nasal products, and ophthalmic products made with aqueous bases or vehicles):

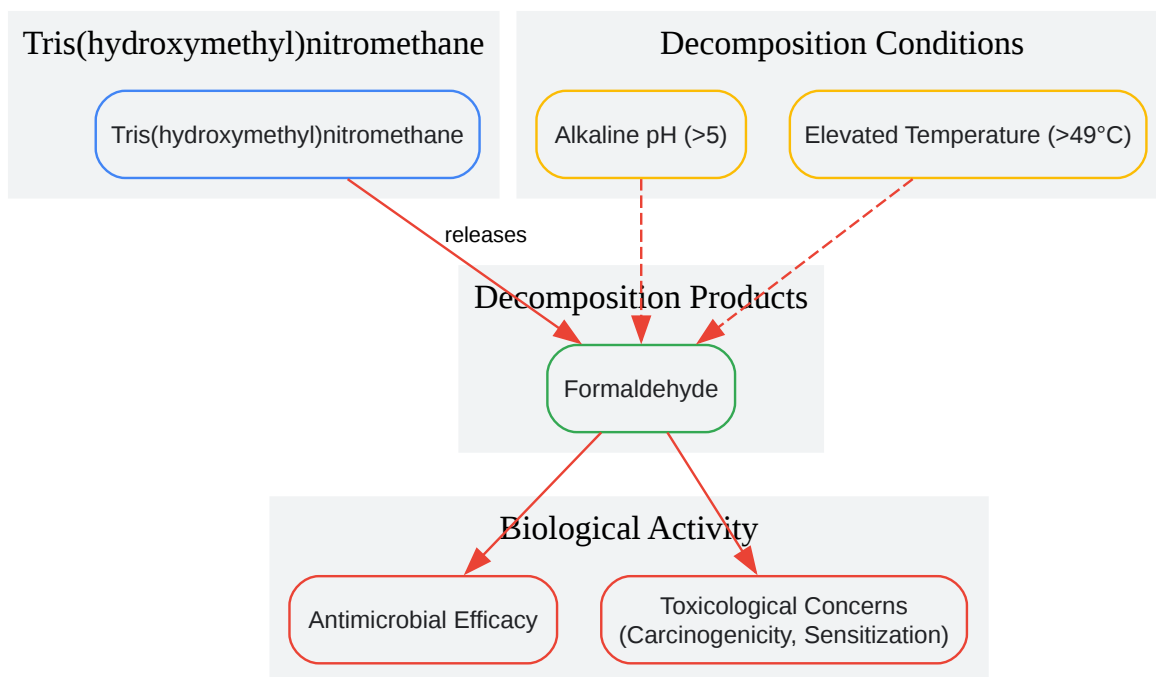
- Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.
- Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days.

Visualizations



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Preservative Efficacy Testing (PET) Workflow.



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Decomposition and Activity of **Tris(hydroxymethyl)nitromethane**.

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